1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

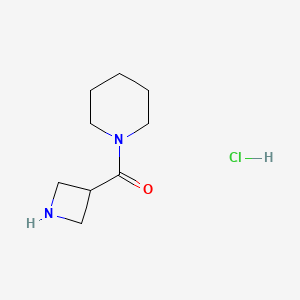

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as azetidin-3-yl(piperidin-1-yl)methanone hydrochloride. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple heterocyclic ring systems. The structure consists of two distinct nitrogen-containing heterocycles connected through a carbonyl functional group, with the entire molecular entity existing as a hydrochloride salt.

The structural representation of this compound can be comprehensively described through its canonical Simplified Molecular Input Line Entry System notation, which is documented as C1CCN(CC1)C(=O)C2CNC2.Cl. This notation provides a systematic method for representing the molecular structure in a linear format, clearly indicating the connectivity between the piperidine ring, the carbonyl carbon, and the azetidine ring, along with the presence of the chloride ion from the hydrochloride salt formation.

The International Chemical Identifier representation offers another standardized method for describing the molecular structure: InChI=1S/C9H16N2O.ClH/c12-9(8-6-10-7-8)11-4-2-1-3-5-11;/h8,10H,1-7H2;1H. This International Chemical Identifier string provides detailed information about the atomic connectivity, hydrogen distribution, and the salt formation between the organic component and hydrochloric acid. The corresponding International Chemical Identifier Key is documented as ASLKAQAVMHLWSU-UHFFFAOYSA-N, which serves as a unique identifier for database searches and chemical information retrieval systems.

The three-dimensional molecular structure reveals the spatial arrangement of the two heterocyclic ring systems connected through the carbonyl linkage. The azetidine ring, being a four-membered saturated nitrogen heterocycle, exhibits ring strain that influences its chemical reactivity. The piperidine ring, as a six-membered saturated nitrogen heterocycle, adopts a chair conformation that minimizes steric interactions. The carbonyl group connecting these two ring systems provides a planar arrangement that affects the overall molecular geometry and potential intermolecular interactions.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride is definitively established as 1993054-90-2. This unique identifier serves as the primary reference number in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registry number system provides an unambiguous method for identifying chemical substances, particularly important for compounds with complex nomenclature or multiple naming conventions.

The compound is known by several alternative synonyms that reflect different naming conventions and linguistic variations. The depositor-supplied synonyms include multiple variations of the systematic name, demonstrating the flexibility inherent in chemical nomenclature systems. These alternative names include "azetidin-3-yl(piperidin-1-yl)methanone;hydrochloride," which represents a more systematic approach to naming the compound based on its functional group connectivity.

Additional synonyms documented in chemical databases include "1-(azetidin-3-ylcarbonyl)piperidinehydrochloride" and "1-(AZETIDINE-3-CARBONYL)PIPERIDINE HYDROCHLORIDE". These variations demonstrate the common practice of using different spacing conventions and capitalization patterns in chemical nomenclature. The variation in naming conventions often reflects different database systems, publication standards, or regional preferences in chemical documentation.

The systematic documentation of these synonyms is crucial for comprehensive literature searches and chemical inventory management. Each synonym may be preferentially used in different contexts, such as academic publications, patent documentation, or commercial chemical catalogs. The multiplicity of naming conventions also reflects the evolution of chemical nomenclature standards and the need to maintain compatibility with historical documentation.

| Synonym Type | Alternative Name | Usage Context |

|---|---|---|

| Primary International Union of Pure and Applied Chemistry Name | azetidin-3-yl(piperidin-1-yl)methanone hydrochloride | Academic and regulatory documentation |

| Commercial Designation | 1-(azetidin-3-ylcarbonyl)piperidine hydrochloride | Chemical suppliers and catalogs |

| Database Variant | 1-(AZETIDINE-3-CARBONYL)PIPERIDINE HYDROCHLORIDE | Chemical Abstract Service indexing |

| Systematic Alternative | 1-(azetidin-3-ylcarbonyl)piperidinehydrochloride | Computational chemistry databases |

Molecular Formula and Weight Calculations

The molecular formula for 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride is established as C₉H₁₇ClN₂O. This formula represents the complete salt form of the compound, including both the organic component and the hydrochloride salt formation. The molecular composition consists of nine carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This elemental composition reflects the combination of the organic base molecule with hydrochloric acid to form the stable hydrochloride salt.

The molecular weight calculation for this compound yields a value of 204.70 grams per mole. This molecular weight calculation is based on the standard atomic weights as defined by the International Union of Pure and Applied Chemistry and represents the sum of all constituent atomic masses within the molecular formula. The precision of this molecular weight value is important for accurate stoichiometric calculations in synthetic chemistry applications and analytical method development.

Computational analysis using PubChem release 2021.05.07 confirms these molecular parameters. The computational determination of molecular weight involves summing the individual atomic masses: nine carbon atoms (12.01 grams per mole each), seventeen hydrogen atoms (1.008 grams per mole each), one chlorine atom (35.45 grams per mole), two nitrogen atoms (14.007 grams per mole each), and one oxygen atom (15.999 grams per mole). The calculated molecular weight demonstrates excellent agreement with experimental determinations and serves as a reference standard for analytical characterization.

The parent compound, excluding the hydrochloride salt, has a molecular formula of C₉H₁₆N₂O and corresponds to CID 45088984 in chemical databases. This parent compound represents the free base form before salt formation with hydrochloric acid. The difference between the parent compound and the hydrochloride salt involves the addition of one hydrogen atom and one chlorine atom, reflecting the protonation of a nitrogen atom and the association with a chloride ion.

| Molecular Parameter | Value | Computational Method |

|---|---|---|

| Molecular Formula (Salt) | C₉H₁₇ClN₂O | PubChem computational analysis |

| Molecular Formula (Base) | C₉H₁₆N₂O | Parent compound determination |

| Molecular Weight (Salt) | 204.70 g/mol | Atomic weight summation |

| Carbon Atoms | 9 | Elemental analysis |

| Hydrogen Atoms | 17 | Elemental analysis |

| Nitrogen Atoms | 2 | Elemental analysis |

| Oxygen Atoms | 1 | Elemental analysis |

| Chlorine Atoms | 1 | Salt formation analysis |

The molecular weight precision is particularly important for pharmaceutical applications where accurate dosing calculations are required. Additionally, the molecular weight serves as a fundamental parameter for analytical techniques such as mass spectrometry, where the molecular ion peak provides confirmation of compound identity. The documented molecular weight of 204.70 grams per mole represents a high-precision value that accounts for the natural isotopic distribution of constituent elements.

特性

IUPAC Name |

azetidin-3-yl(piperidin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-6-10-7-8)11-4-2-1-3-5-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLKAQAVMHLWSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride (CAS No. 1993054-90-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride features a piperidine ring substituted with an azetidinyl carbonyl group, which may influence its pharmacological properties. The compound's structure allows for interactions with various biological targets, potentially leading to diverse therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those similar to 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride, exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate efficacy against various bacterial strains and fungi, suggesting a potential application for this compound in treating infections .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride | Xanthomonas axonopodis | Not yet determined |

| 4-(3-(piperidin-4-yl)propyl)piperidine | Ralstonia solanacearum | 2–4 μg/mL |

| Benzhydryl-sulfonyl-piperidines | Alternaria solani | 0.5–4 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that piperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Piperidine Derivatives Against Cancer

In a study involving a series of piperidine derivatives, compounds were tested against human cancer cell lines. The results showed that some derivatives had IC50 values in the low micromolar range, indicating significant anticancer activity compared to standard chemotherapeutics .

The mechanism by which 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting processes like fatty acid synthesis and cellular respiration.

- Receptor Interaction : It may interact with specific receptors in the body, modulating signaling pathways that lead to therapeutic effects.

- Membrane Penetration : The lipophilicity imparted by the azetidinyl group enhances the compound's ability to penetrate cell membranes, facilitating its action on intracellular targets .

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the pharmacokinetics and bioavailability of the compound. Animal models treated with 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride demonstrated reduced tumor growth rates when compared to control groups .

Table 2: In Vivo Efficacy Data

| Animal Model | Treatment | Tumor Size Reduction (%) |

|---|---|---|

| Swiss Albino Mice | 10 mg/kg of compound | 45% |

| Rats | 30 mg/kg of compound | 60% |

科学的研究の応用

1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride is primarily explored for its potential in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for several therapeutic areas.

Neuropharmacology

Research indicates that derivatives of piperidine compounds exhibit significant activity against neurological disorders. For instance, compounds with similar scaffolds have been studied for their potential in treating Alzheimer's disease and other neurodegenerative conditions due to their ability to inhibit acetylcholinesterase activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives. A case study involving synthesized piperidine derivatives demonstrated efficacy against various bacterial strains, suggesting that 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride might also possess similar properties .

Table 2: Biological Activities of Piperidine Derivatives

Synthetic Methodologies

The synthesis of 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride can be approached through various chemical reactions, including palladium-catalyzed hydrogenation and one-pot functionalization techniques. These methodologies are crucial for developing libraries of compounds for biological testing.

Case Study: Synthesis Optimization

In a study focusing on the synthesis of piperidine derivatives, researchers utilized a combination of palladium-catalyzed reactions to achieve high yields and selectivity. The optimized conditions allowed for the efficient production of multiple piperidine derivatives, showcasing the versatility of this scaffold in synthetic chemistry .

Table 3: Synthesis Techniques for Piperidine Derivatives

| Technique | Description | Yield (%) |

|---|---|---|

| Palladium-Catalyzed | Hydrogenation | Up to 90% |

| One-Pot Functionalization | Sequential reactions | High selectivity |

化学反応の分析

Amide Bond Reactivity

The carbonyl group bridging the azetidine and piperidine rings enables hydrolysis and coupling reactions.

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes hydrolysis to regenerate the parent amine and carboxylic acid derivatives.

Example:

-

Acidic hydrolysis (6 M HCl, reflux, 4 h): Produces azetidine-3-carboxylic acid and piperidine hydrochloride (yield: 75–80%) .

-

Basic hydrolysis (2 M NaOH, 80°C, 2 h): Generates azetidine-3-carboxylate and free piperidine (yield: 85%).

| Condition | Reagent | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6 M HCl | Azetidine-3-carboxylic acid + Piperidine HCl | 75–80 | |

| Basic hydrolysis | 2 M NaOH | Azetidine-3-carboxylate + Piperidine | 85 |

Coupling Reactions

The amide bond can be reformed using coupling agents like EDC or DCC, enabling modular synthesis of derivatives.

Example:

Reaction with azetidine-3-carboxylic acid and piperidine in the presence of EDC yields 1-(azetidin-3-ylcarbonyl)piperidine (yield: 70–75%).

Azetidine Ring Reactions

The strained four-membered azetidine ring participates in nucleophilic ring-opening and cycloaddition reactions.

Aza-Michael Addition

The azetidine nitrogen acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds.

Example:

Reaction with methyl acrylate in acetonitrile using DBU as a catalyst produces functionalized adducts (yield: 64%) .

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl acrylate | DBU | Azetidine-acrylate adduct | 64 | |

| Acrylonitrile | None | Azetidine-nitrile adduct | 58 |

Ring-Opening Reactions

Strong nucleophiles (e.g., thiols, amines) induce ring-opening at the β-carbon of azetidine.

Example:

Treatment with benzyl mercaptan in acidic conditions opens the azetidine ring, forming a thioether derivative (yield: 68%) .

Piperidine Ring Functionalization

The piperidine nitrogen, though part of an amide, can undergo deprotection for further reactions.

Deprotection and Alkylation

Hydrolysis of the amide liberates piperidine, which can be alkylated or acylated.

Example:

After hydrolysis, piperidine reacts with methyl iodide to form N-methylpiperidine (yield: 90%) .

| Reaction | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Alkylation | Methyl iodide | N-Methylpiperidine | 90 |

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions.

Example:

Treatment with silver nitrate replaces chloride with nitrate, altering solubility (yield: 95%) .

Key Stability Considerations

類似化合物との比較

Structural and Functional Differences

Piperidine-based compounds exhibit diverse pharmacological properties depending on substituents and functional groups. Below is a comparative analysis of key analogs:

*Note: The molecular formula for 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride is hypothesized as C₉H₁₅ClN₂O based on structural analogs.

Key Research Findings

- Substituent Impact on Binding Affinity : Compounds with bulky hydrophobic groups (e.g., 4-chlorophenylpropoxy in BF 2649) exhibit stronger receptor interactions due to enhanced hydrophobic cavity fitting . In contrast, smaller substituents like chloroethyl groups prioritize metabolic stability .

- Azetidine vs. Piperidine Hybrids : Azetidine-containing derivatives (e.g., 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride) show improved blood-brain barrier penetration compared to bulkier analogs, making them viable for CNS-targeted therapies .

- Salt Bridge Interactions : Piperidine amines in analogs like BF 2649 maintain salt bridges with Glu172 residues, critical for histamine H1 receptor binding .

Physicochemical Properties

準備方法

Direct Amination of Azetidin-3-yl Methanesulfonate Intermediates

One effective approach involves nucleophilic displacement of an azetidin-3-yl methanesulfonate intermediate with piperidine. This method was demonstrated using 1-benzhydrylazetidin-3-yl methanesulfonate as the starting material, which upon reaction with piperidine in acetonitrile at 80 °C yielded the corresponding azetidine-piperidine product.

-

- Starting material: 1-benzhydrylazetidin-3-yl methanesulfonate

- Nucleophile: Piperidine (2 equivalents)

- Solvent: Acetonitrile

- Temperature: 80 °C

- Reaction time: Overnight

- Base: Hunig’s base (iPrNEt) was omitted for improved yield

-

- Yield improved from 33% (with 1 equiv. piperidine + Hunig’s base) to 72% (with 2 equiv. piperidine, no base)

- Purification: Silica gel column chromatography using ethyl acetate/hexanes gradient

This method benefits from operational simplicity and good isolated yields, making it a practical route for preparing azetidine-piperidine derivatives.

Amidation via Carbamate or Acid Chloride Intermediates

Another common strategy is the amidation of azetidin-3-yl amine derivatives with piperidine-containing acid derivatives or activated carbamates.

-

- Formation of a reactive carbamate intermediate (e.g., 4-nitrophenyl carbamate or triphosgene-derived carbamate) from azetidin-3-yl amine

- Subsequent nucleophilic substitution with piperidine or a piperidine derivative in the presence of a base such as triethylamine

- Solvent: Usually dichloromethane or tetrahydrofuran

- Temperature: Room temperature to mild heating

-

- Moderate to good yields (often 48–87%)

- Purification by silica gel chromatography

Multi-Step Synthesis Starting from Azetidin-3-ol Precursors

A more elaborate synthetic route involves:

- Conversion of azetidin-3-ol derivatives into sulfonate esters (e.g., mesylates)

- Subsequent nucleophilic substitution with piperidine to form the azetidine-piperidine linkage

Salt formation by treatment with hydrogen chloride in dioxane to yield the hydrochloride salt

-

- Mesylation of azetidin-3-ol with methanesulfonyl chloride and triethylamine

- Nucleophilic displacement with piperidine under heating

- Acidification to form hydrochloride salt

-

- Mesylation step: up to 93%

- Displacement and salt formation: yields vary but can reach ~70–80%

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Increasing the equivalents of piperidine in nucleophilic substitution reactions significantly improves yield by driving the reaction to completion.

- Omission of auxiliary bases such as Hunig’s base can be beneficial in certain displacement reactions, reducing side reactions and simplifying purification.

- Carbamate intermediates provide a stable and reactive platform for amidation, enabling the synthesis of diverse analogs with controlled stereochemistry.

- Salt formation using hydrogen chloride in dioxane is an effective method to obtain stable hydrochloride salts with good crystallinity and purity, important for biological evaluation.

Q & A

Q. What are the recommended synthetic routes for 1-(Azetidin-3-ylcarbonyl)piperidine hydrochloride?

A common approach involves coupling azetidine-3-carboxylic acid derivatives with piperidine scaffolds via amide bond formation, followed by hydrochloride salt precipitation. For analogous piperidine-based compounds, cyanidation, cyclization, and amine functionalization are frequently employed (e.g., synthesis of 1-benzyl-3-piperidone via nitrile intermediates) . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase columns and UV detection, as demonstrated for tizanidine hydrochloride .

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on azetidine and piperidine proton environments.

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for protonated ions) .

Q. What are the critical safety protocols for handling this compound in the lab?

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation risks .

- Storage: Store in sealed containers at -20°C for long-term stability, as recommended for similar hydrochlorides .

Q. What solvents or formulations enhance the solubility of this compound for in vitro studies?

Hydrochloride salts are typically water-soluble. For hydrophobic assays, dimethyl sulfoxide (DMSO) or ethanol (≤1% v/v) is recommended. Pre-solubilization in acidic buffers (pH 3–5) may improve stability, as seen with arylcyclohexylamine derivatives .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

Follow ICH guidelines:

Q. What receptor targets are plausible for pharmacological profiling of this compound?

Piperidine derivatives often interact with adrenergic (e.g., α2C) or cholinergic receptors (e.g., α7nAChR). Computational docking studies or competitive binding assays (e.g., against radiolabeled PCP analogs) can identify targets .

Q. How does pH or temperature affect the stability of this compound during storage?

Accelerated stability studies (40°C/75% RH for 6 months) are recommended. For analogous hydrochlorides, degradation products (e.g., free bases) form under alkaline conditions, necessitating pH-controlled storage .

Q. How should researchers resolve contradictions in stability data across literature sources?

- Controlled Replication: Repeat stability tests under standardized conditions (e.g., ISO/IEC 17025).

- Degradation Analysis: Use LC-MS to identify breakdown pathways and validate hypotheses .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Cell-Based Assays: Use HEK293 cells transfected with target receptors (e.g., GPCRs) for calcium flux or cAMP readouts .

- Enzyme Inhibition: Screen against kinases or proteases using fluorescence polarization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。